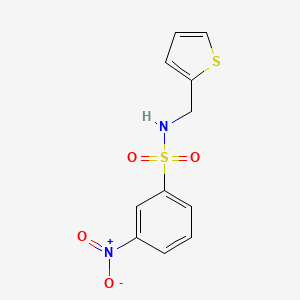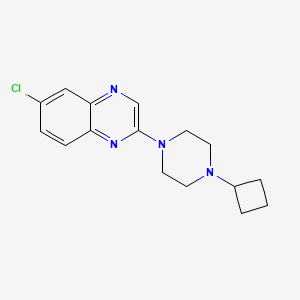![molecular formula C13H18N4O2S B15121761 N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a cyclopropyl group, a pyrimidinyl group, and a carboxamide group
准备方法
The synthesis of N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized by reacting 2-chloropyrimidine with a suitable thiol, such as methylthiol, under basic conditions.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropylation reaction using cyclopropyl bromide and a strong base.
Morpholine Ring Formation: The morpholine ring can be formed by reacting the pyrimidinyl intermediate with an appropriate amine under acidic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the morpholine intermediate with a suitable carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The chlorine atom in the pyrimidinyl ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted pyrimidines.
科学研究应用
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may have potential therapeutic applications as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-2-carboxamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-thioamide: This compound has a thioamide group instead of a carboxamide group, which may affect its reactivity and stability.
N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C13H18N4O2S |
|---|---|
分子量 |
294.38 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-(2-methylsulfanylpyrimidin-4-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O2S/c1-20-13-14-5-4-11(16-13)17-6-7-19-10(8-17)12(18)15-9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3,(H,15,18) |
InChI 键 |
XGAGXPBTYRHPLI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)
![5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15121735.png)

![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121745.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121753.png)

![N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15121767.png)
